molecular formula C12H8OS B087181 Dibenzothiophene 5-oxide CAS No. 1013-23-6

Dibenzothiophene 5-oxide

Cat. No.: B087181
CAS No.: 1013-23-6
M. Wt: 200.26 g/mol
InChI Key: NGDPCAMPVQYGCW-UHFFFAOYSA-N
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Description

Dibenzothiophene 5-oxide is an organosulfur compound with the molecular formula C₁₂H₈OS. It consists of two benzene rings fused to a central thiophene ring, with an oxygen atom bonded to the sulfur atom.

Mechanism of Action

Target of Action

Dibenzothiophene 5-oxide (DBTO) is a sulfur-containing compound It has been used in the synthesis of 4-substituted dibenzothiophene (dbt) through a sulfoxide directed c–h metalation/boration/b2pin2 mediated reduction/suzuki coupling process .

Mode of Action

The mode of action of DBTO involves a sulfoxide directed C–H metalation/boration/B2Pin2 mediated reduction/Suzuki coupling process . This process allows the synthesis of 4-substituted dibenzothiophene (DBT) from DBTO .

Biochemical Pathways

DBTO has been used to generate atomic oxygen [O(3P)] to examine its effect on proteins, nucleic acids, and lipids . The unique reactivity and selectivity of O(3P) have shown distinct oxidation products and outcomes in biomolecules and cell-based studies . Additionally, DBTO has been used in the desulfurization of fossil fuels through a C-S bond cleavage (4-S pathway) .

Pharmacokinetics

Its molecular weight is 200256 , which might influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of DBTO is the synthesis of a variety of DBT-based heterobiaryls . These heterobiaryls were prepared in satisfactory to good yields . Additionally, the application of this methodology was demonstrated by synthesizing a luminescent material .

Action Environment

The action of DBTO can be influenced by environmental factors such as light. For instance, when DBTO derivatives are exposed to UV light, they release atomic oxygen, which is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzothiophene 5-oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent selectively targeting the sulfur atom to form the sulfoxide .

Industrial Production Methods: In industrial settings, this compound is often produced through a one-pot cascade synthesis. This method involves a series of reactions, including C-H metalation, boration, and Suzuki coupling, to convert dibenzothiophene into its 5-oxide derivative. This process is efficient and yields high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Dibenzothiophene 5-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Dibenzothiophene 5-oxide has numerous applications in scientific research:

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound, lacking the oxygen atom bonded to sulfur.

    Dibenzothiophene 5,5-dioxide: A further oxidized form with two oxygen atoms bonded to sulfur.

    9H-Carbazole: A structurally similar compound with nitrogen instead of sulfur.

Uniqueness: Dibenzothiophene 5-oxide is unique due to its specific oxidation state and the ability to release atomic oxygen. This makes it particularly useful in oxidative processes and as a reagent in organic synthesis .

Properties

IUPAC Name

dibenzothiophene 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDPCAMPVQYGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074422
Record name Dibenzothiopene 5-oxide
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-23-6
Record name Dibenzothiophene sulfoxide
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Record name Dibenzothiophene 5-oxide
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Record name Dibenzothiophene 5-oxide
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Record name Dibenzothiopene 5-oxide
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Record name DIBENZOTHIOPHENE 5-OXIDE
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Synthesis routes and methods I

Procedure details

A solution of mCPBA (8.27 g, 36.9 mmol) in 71 mL chloroform was added dropwise over 30 minutes to a solution of dibenzothiophene in 89 mL chloroform at −35° C. The reaction mixture was stirred at −35° C. for 1 hour and then warmed up to room. The reaction was quenched with saturated sodium bicarbonate aqueous solution. The organic layer was washed with saturated sodium bicarbonate solution twice and dried over MgSO4, concentrated down to give an off-white solid. The solid was dissolved in refluxing ethanol and slowly cooled to room temperature to give a white crystalline solid Dibenzothiophene 5-oxide (5.65 g, 76%). LCMS-ESI″: calc'd for C12H8OS: 200.26. Found: 200.9 (M+H+).
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8.27 g
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71 mL
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89 mL
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Synthesis routes and methods II

Procedure details

Dibenzothiophene (20.0 g) is suspended in 80.0 ml of trifluoroacetic acid at room temperature. Into the suspension is slowly dropped 12.4 ml of 30% aqueous hydrogen peroxide while cooling with ice so as to maintain the reaction temperature around 60° C. After completion of dropping, the reaction solution is stirred at room temperature for 30 minutes. After the reaction, the reaction solution is added to 1,000 ml of water to precipitate crystals. The crystals are recovered by filtration and washed with water. The obtained crystals are recrystallized with acetonitrile to obtain 19.2 g of dibenzothiophene-S-oxide.
Quantity
20 g
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12.4 mL
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0 (± 1) mol
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80 mL
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Synthesis routes and methods III

Procedure details

The cyclohexane extracts (containing DSDA) were combined and concentrated to an oil which was added hot (over 70° C.) in a thin stream over 5 min to a very vigorously agitated solution of 1.1 N aqueous sodium hydroxide (300 ml) at 95° C. Granules of DBTO were rapidly formed. The DBTO slurry was agitated vigorously at 90°-95° C. for 10-15 minutes, then cooled to 30° C. and filtered. The DBTO cake was thoroughly washed with water (3×100 ml) and dried (25-33% loss on drying).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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